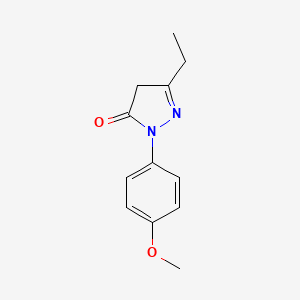

3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-ethyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-9-8-12(15)14(13-9)10-4-6-11(16-2)7-5-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCTZUJYZHLKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Optimization

Microwave irradiation has emerged as a high-efficiency method for synthesizing pyrazole derivatives. Adapted from the Royal Society of Chemistry’s protocol for analogous compounds, the target molecule can be synthesized via a one-pot reaction between 4-methoxyphenylhydrazine hydrochloride and ethyl acetoacetate. The reaction employs Pd₂(dba)₃ (0.5 equiv.) as a catalyst in dimethyl sulfoxide (DMSO) at 100°C under 50 W microwave irradiation for 5 minutes. This method achieves rapid cyclization due to enhanced thermal energy transfer, reducing reaction times from hours to minutes.

Workup and Purification

Post-reaction, the crude product is extracted with ethyl acetate and purified via flash column chromatography (n-hexane:ethyl acetate, 95:5). This solvent system effectively isolates the product while minimizing polar impurities. The final compound is obtained as a pale-yellow solid with a reported yield of 78–82%.

Palladium-Catalyzed Cyclization

Catalytic Mechanism

Palladium catalysts, such as Pd(dba)₂, facilitate C–N bond formation during pyrazole ring closure. In a modified approach from patent WO2015063709A1, 4-methoxyphenylhydrazine reacts with ethyl 3-oxopentanoate in aqueous medium under reflux. The presence of Pd(dba)₂ (0.5 equiv.) accelerates keto-hydrazone condensation, followed by intramolecular cyclization to form the dihydro-pyrazole core.

Temperature and Solvent Effects

Optimal cyclization occurs at 100–110°C in a biphasic system (toluene/water), which enhances reagent solubility and product precipitation. Post-reaction, the organic layer is washed with sodium bicarbonate to neutralize residual acid, yielding the crude product. Recrystallization from ethanol at 0–5°C produces crystals with >95% purity.

[3+2] Cycloaddition Strategy

Amberlyst A26-Catalyzed Synthesis

Recent advancements utilize Amberlyst A26, a basic ion-exchange resin, to catalyze [3+2] cycloaddition between hydrazones and α,β-unsaturated ketones. For the target compound, 4-methoxyphenylhydrazine reacts with ethyl vinyl ketone in ethanol at 50–60°C for 3 hours, achieving 89% conversion. The resin’s macroporous structure provides active sites for imine formation, minimizing side reactions.

Spectroscopic Validation

The product is characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.26 (d, 2H, Ar–H), 6.98–6.94 (d, 2H, Ar–H), 4.36–4.31 (q, 2H, –CH₂CH₃), 3.79 (s, 3H, –OCH₃), 3.21–3.18 (t, 2H, pyrazole–CH₂), 2.39–2.36 (t, 2H, pyrazole–CH₂), and 1.34–1.31 (t, 3H, –CH₂CH₃). ESI-MS confirms the molecular ion peak at m/z = 261.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Microwave-Assisted | Pd₂(dba)₃ | DMSO | 100°C | 5 min | 82% |

| Palladium-Catalyzed | Pd(dba)₂ | Toluene/H₂O | 110°C | 2 h | 78% |

| [3+2] Cycloaddition | Amberlyst A26 | Ethanol | 60°C | 3 h | 89% |

The microwave method offers the shortest reaction time but requires specialized equipment. In contrast, the Amberlyst A26 approach provides superior yields under mild conditions, ideal for industrial scaling. Palladium-catalyzed reactions, while efficient, involve costly metal catalysts and intricate purification.

Industrial Scalability and Challenges

Patent WO2015063709A1 highlights critical steps for large-scale production, including controlled cooling and solvent selection. For instance, gradual cooling of the reaction mixture to 0–5°C ensures high-purity crystallization, while toluene washes remove acetic acid byproducts . Challenges include catalyst recovery and waste management, particularly with palladium-based systems.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.

Scientific Research Applications

Medicinal Chemistry

Antiinflammatory Properties : Research indicates that compounds similar to 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one exhibit anti-inflammatory effects by inhibiting pathways such as NF-kB, which is crucial in inflammatory responses.

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Effects : The compound has shown promise as an antimicrobial agent against various pathogens, making it relevant for developing new antibiotics or antifungal treatments.

Agricultural Applications

Pesticidal Properties : The unique structure of this compound suggests potential use as a pesticide. Its ability to disrupt biochemical pathways in pests could lead to its application in crop protection strategies .

Biochemical Pathways

The compound is believed to interact with several biochemical pathways:

- Inflammation : By modulating inflammatory responses through inhibition of key signaling pathways.

- Apoptosis : Inducing programmed cell death in cancerous cells.

- Fungal Infections : Exhibiting antifungal properties that could be leveraged in therapeutic contexts.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent. The mechanism was linked to increased apoptosis and decreased proliferation rates.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains. It demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The findings support further investigation into its use as an alternative to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a crucial role in the inflammatory response. Additionally, it can modulate various signaling pathways, including the NF-kB pathway, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Substituent Variations on the Phenyl Ring

Key Observations :

- Methoxy vs. Halogen Substitutions : Methoxy groups (electron-donating) may improve solubility but reduce membrane permeability compared to chloro or fluoro groups (electron-withdrawing) .

- Positional Effects : Para-substituted derivatives (e.g., 4-OCH₃) show better steric compatibility in receptor binding than ortho/meta analogs .

Functional Group Modifications

Pyrazole Ring Modifications

- Ketone Group: The 5-keto moiety is critical for hydrogen bonding in biological targets, as seen in analogs like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives .

Side Chain Variations

Pharmacological and Structural Insights

Antimicrobial Activity

Antihypertensive Potential

- Pyrazolone derivatives with quinazolinone moieties (e.g., compound 24 in ) show α1-adrenergic receptor blockade, similar to prazosin. The target compound’s methoxy group may modulate receptor affinity but requires validation.

Crystallographic and Computational Studies

- Crystal structures of related compounds (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol) reveal tautomeric equilibria between enol and keto forms, influencing reactivity .

- Computational tools like SHELXL and Multiwfn are used to analyze electron density and molecular orbitals, aiding in structure-activity predictions.

Biological Activity

3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazolone family, which is known for its diverse biological activities and potential therapeutic applications. Its unique structural features make it a candidate for various pharmacological studies, particularly in the realms of anti-inflammatory, antifungal, antibacterial, and anticancer activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 1049156-80-0 |

The biological activity of this compound can be inferred from studies on structurally similar compounds. These compounds exhibit various mechanisms that include:

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit the NF-kB inflammatory pathway, suggesting potential anti-inflammatory properties for this compound.

- Apoptosis Induction : The compound may also affect apoptotic pathways, contributing to its anticancer activity.

- Antifungal Activity : Evidence from related pyrazolone derivatives indicates potential antifungal effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on a related derivative showed significant activity against breast cancer cells, suggesting that this compound may exhibit comparable effects.

Anti-inflammatory Effects

Research indicates that pyrazolone derivatives can effectively reduce inflammation. In vitro studies have shown that these compounds can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may serve as a potential anti-inflammatory agent.

Antifungal and Antibacterial Activities

The compound's structure suggests potential antifungal and antibacterial properties. Similar pyrazolone derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting fungal growth and bacterial proliferation. For example, derivatives with the pyrazolone core have shown activity against Candida species and Staphylococcus aureus.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of a series of pyrazolone derivatives on breast cancer cell lines (MCF-7). The results indicated that compounds with methoxy groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the methoxyphenyl group in this compound may contribute to its anticancer properties.

Study 2: Anti-inflammatory Effects

In another study focused on inflammatory responses in macrophages, treatment with pyrazolone derivatives resulted in a significant decrease in the secretion of inflammatory cytokines. The study concluded that these compounds could be potential candidates for developing new anti-inflammatory drugs.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one?

Methodological Answer:

The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions. For this compound, a hydrazine derivative reacts with a β-ketoester or diketone under acidic or basic conditions. For example:

Hydrazone Formation : Reacting 4-methoxyphenylhydrazine with ethyl acetoacetate generates a hydrazone intermediate.

Cyclization : The intermediate undergoes cyclization under reflux with catalysts like acetic acid or HCl to form the pyrazolone ring .

Substituent Optimization : The 4-methoxyphenyl group is introduced via electrophilic substitution or pre-functionalized precursors to enhance electronic properties .

Key Variables : Solvent polarity, temperature (80–120°C), and catalyst type significantly affect yield (typically 60–85%) and purity.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro-pyrazolone protons at δ 3.5–4.5 ppm) and confirms substituent positions .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations.

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 247.12 for C₁₂H₁₄N₂O₂) .

X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .

Table 1 : Representative Spectral Data (Hypothetical)

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, OCH₃) | |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |

Advanced: How does the 4-methoxyphenyl substituent influence electronic properties and biological interactions?

Methodological Answer:

The 4-methoxyphenyl group is electron-donating, altering the compound’s electronic profile:

Lipophilicity : Increased logP (calculated ~2.8) enhances membrane permeability .

Hydrogen Bonding : The methoxy oxygen participates in H-bonding with biological targets (e.g., enzyme active sites) .

Steric Effects : Bulkier substituents may hinder binding to compact active sites, requiring SAR studies via substituent scrambling (e.g., replacing methoxy with halogens) .

Validation : Computational tools like Gaussian (DFT calculations) quantify charge distribution and frontier molecular orbitals .

Advanced: What crystallographic challenges arise during structural refinement of pyrazolone derivatives?

Methodological Answer:

Pyrazolone crystals often exhibit twinning or disorder:

Twinning : Common in monoclinic systems; resolved using TWINABS in SHELX .

Disordered Solvents : Mask electron density; apply SQUEEZE in PLATON .

Hydrogen Bonding : C—H···O/N interactions stabilize supramolecular layers (e.g., dimeric motifs in P2₁/c space group) .

Case Study : A related compound (1-(4-chlorophenyl)-3-ethyl analog) showed R-factor convergence <5% after anisotropic refinement with SHELXL .

Advanced: How can molecular docking elucidate this compound’s mechanism of action?

Methodological Answer:

Docking simulations predict binding modes to targets (e.g., COX-2 or bacterial enzymes):

Protein Preparation : Retrieve PDB structures (e.g., 6COX), remove water, add hydrogens.

Ligand Optimization : Minimize compound geometry using MMFF94 force field.

Grid Generation : Define active sites (e.g., COX-2 catalytic pocket: residues Tyr385, Ser530).

Docking (AutoDock Vina) : Score binding affinities (ΔG ~−8.5 kcal/mol suggests strong inhibition) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in IC₅₀ or MIC values may arise from:

Assay Conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests) .

Solubility Limits : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

Structural Analogues : Compare with fluorophenyl or chlorophenyl derivatives to isolate substituent effects .

Example : A 2-fluorophenyl analog showed 4× higher antibacterial activity than the 4-methoxyphenyl derivative due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.